molecular formula C11H14ClN B3033476 N-(4-chlorobenzyl)but-3-ene-1-amine CAS No. 1029033-62-2

N-(4-chlorobenzyl)but-3-ene-1-amine

Cat. No.: B3033476
CAS No.: 1029033-62-2
M. Wt: 195.69
InChI Key: KYBIPVATEPYLKE-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)but-3-ene-1-amine is a chemical building block of interest in organic and medicinal chemistry research. This compound features a reactive terminal alkene (but-3-ene-1-amine) linked to a 4-chlorobenzyl group through a secondary amine, making it a versatile intermediate for constructing more complex molecules. Its structure suggests potential applications in the synthesis of peptidomimetics and as a precursor in cyclopropanation reactions to create conformationally restricted scaffolds, similar to those studied in the development of fluorocyclopropane-containing proline analogues . The chlorobenzyl moiety is a common pharmacophore found in compounds with various biological activities. As a secondary amine, it can undergo further functionalization, such as amidation or reductive amination, to diversify molecular structures. Researchers can utilize this compound to explore new chemical spaces in drug discovery and materials science. The molecular formula is C11H14ClN, and the average molecular weight is 195.69 g/mol. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]but-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h2,4-7,13H,1,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBIPVATEPYLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)but-3-ene-1-amine typically involves the reaction of 4-chlorobenzyl chloride with but-3-ene-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)but-3-ene-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

N-(4-chlorobenzyl)but-3-ene-1-amine finds applications in diverse scientific research fields due to its unique properties:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and effects on cell function.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)but-3-ene-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(4-chlorobenzyl)but-3-ene-1-amine with related amines, focusing on structural variations, synthetic methods, and physicochemical properties.

N-Benzylbut-3-ene-1-amine

  • Structure : Lacks the chlorine substituent on the benzyl group.
  • Synthesis : Prepared via alkylation of but-3-en-1-amine with benzyl halides or coupling reactions (e.g., palladium-catalyzed protocols) .
  • Lipophilicity: The chloro-substituted derivative exhibits higher lipophilicity (logP ~2.8 estimated) compared to N-benzylbut-3-ene-1-amine (logP ~2.1), influencing solubility and membrane permeability . Applications: N-Benzyl derivatives are commonly used as intermediates in pharmaceutical synthesis, whereas chlorinated analogs may offer improved metabolic stability .

(E)-4-(3-Chlorophenyl)but-3-en-1-amine

  • Structure : Features a 3-chlorophenyl group directly attached to the double bond (C3 of butene) rather than a 4-chlorobenzyl group on the amine.
  • Synthesis : Prepared via palladium-catalyzed coupling of 3-chloroiodobenzene with a protected butenylamine, followed by deprotection .
  • Reactivity: The conjugated double bond in this compound may exhibit different regioselectivity in electrophilic additions compared to the benzyl-substituted analog .

N-(Diphenylmethylene)-1-(4-fluorophenyl)but-3-en-1-amine

  • Structure : Contains a ketimine (diphenylmethylene) group and a 4-fluorophenyl substituent.
  • Synthesis : Derived from Schiff base formation between but-3-en-1-amine and a fluorinated benzaldehyde derivative .
  • Key Differences :
    • Stability : The ketimine group stabilizes the amine via conjugation, reducing nucleophilicity compared to the primary amine in this compound.
    • Electronic Effects : The fluorine atom (stronger electron-withdrawing than chlorine) further polarizes the aromatic ring, affecting electronic interactions in catalysis or binding scenarios .

Physicochemical and Functional Group Analysis

Table 1: Comparative Data for Selected Amines

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Estimated)
This compound C₁₁H₁₄ClN 195.69 Secondary amine, chloroaryl 2.8
N-Benzylbut-3-ene-1-amine C₁₁H₁₅N 161.24 Secondary amine, benzyl 2.1
(E)-4-(3-Chlorophenyl)but-3-en-1-amine C₁₀H₁₀ClN 179.65 Primary amine, chloroaryl 2.5
p-Chlorobenzylidene-(4-nitrophenyl)-amine C₁₃H₉ClN₂O₂ 260.68 Imine, nitro, chloroaryl 3.4

Notes:

  • The chloro substituent in this compound enhances electrophilicity at the benzyl position, facilitating reactions like nucleophilic aromatic substitution.
  • Imine derivatives (e.g., diphenylmethylene analogs) exhibit reduced basicity due to delocalization of the amine lone pair .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)but-3-ene-1-amine, and how is reaction progress monitored?

A common method involves catalytic cyclization of propargylamine intermediates. For example, Ti(O-iiPr)4_4 and EtMgBr co-catalyze the reaction of N-(4-chlorobenzyl)-N-(prop-2-yn-1-yl)prop-2-en-1-amine to form pyrrolidine derivatives. Reaction progress is tracked via TLC (silica gel, hexane/ether/isopropyl alcohol = 8:1:1), with purification by column chromatography .

Q. How is this compound characterized structurally?

Routine characterization includes:

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry and substituent placement (e.g., δ ~3.8 ppm for benzyl-CH2_2 protons) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • Chromatography : Retention factor (RfR_f) values (e.g., Rf=0.59R_f = 0.59 in ether/isopropyl alcohol/hexane) ensure purity .

Q. What solvent systems are optimal for purifying this compound?

A 1:1:8 ratio of diethyl ether:isopropyl alcohol:hexane is effective for separating by-products during column chromatography, achieving >79% yield .

Advanced Research Questions

Q. How can unexpected by-products in synthesis be identified and addressed?

Case Study : Microwave-mediated reactions of 3-tert-butyl-N-(4-chlorobenzyl)-1-phenyl-1H-pyrazol-5-amine with 4-chlorobenzaldehyde yielded a π-stacked dimer (1039–1042 Å3^3 unit cell) instead of the expected product. X-ray crystallography revealed dimerization via H-bonding and π-π interactions. Mitigation involves adjusting reaction time/temperature and using sterically hindered bases .

Q. How do catalytic systems influence stereochemical outcomes?

Ti(O-iiPr)4_4/EtMgBr promotes cis-selectivity in pyrrolidine formation by stabilizing transition states through Lewis acid coordination. For example, (Z)-3-benzylidene-1-(4-chlorobenzyl)-4-methylpyrrolidine (79% yield) forms preferentially over the trans isomer under these conditions .

Q. How to resolve contradictions in spectroscopic data?

Example : Discrepancies in 1^1H NMR signals (e.g., split peaks for NH groups) may arise from tautomerism or solvent effects. Deuterated DMSO or CDCl3_3 can stabilize specific conformers. For N-(4-chlorobenzyl)-D-aspartic acid, NMR in D2_2O resolved splitting by suppressing exchange broadening .

Q. What strategies optimize yield in multi-step syntheses?

  • Stepwise monitoring : Use TLC at each stage (e.g., after amine alkylation and before cyclization).
  • Microwave assistance : Reduces reaction time from hours to minutes (e.g., 30-minute amidation in Schotten-Baumann reactions) .
  • Protecting groups : tert-Butyl or trimethylsilyl groups prevent side reactions during enamine formation .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational models?

Example : DFT-predicted bond lengths for the 4-chlorobenzyl moiety may deviate from X-ray data due to crystal packing forces. For the title compound in Acta Crystallographica C, C-Cl bond lengths measured 1.74 Å vs. 1.72 Å computationally. Use hybrid functionals (e.g., B3LYP-D3) to account for dispersion forces .

Methodological Recommendations

Challenge Solution Evidence
Low yield in cyclizationUse Ti(O-iiPr)4_4/EtMgBr at 0°C
Ambiguous NMR assignments2D NMR (COSY, HSQC) for proton-carbon correlation
By-product formationAdd molecular sieves to absorb aldehydes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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